copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

Description

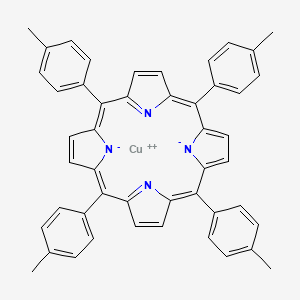

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide (hereafter referred to as Cu-TMPP) is a metalloporphyrin complex characterized by a central copper(II) ion coordinated within a porphyrin macrocycle substituted with four 4-methylphenyl groups at the meso-positions. This structure confers unique electronic and steric properties, making it relevant in adsorption studies, catalysis, and materials science. Cu-TMPP is synthesized via mechanochemical or ultrasonic methods, which offer advantages such as reduced solvent use and faster reaction times compared to traditional reflux techniques . Its methylphenyl substituents enhance hydrophobicity, influencing its interactions with metal ions and organic substrates .

Properties

Molecular Formula |

C48H36CuN4 |

|---|---|

Molecular Weight |

732.4 g/mol |

IUPAC Name |

copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C48H36N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |

InChI Key |

JHELMKOEBWMCNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5,10,15,20-Tetrakis(4-methylphenyl)porphyrin

The synthesis of 5,10,15,20-tetrakis(4-methylphenyl)porphyrin involves the following steps:

Metalation to Form Copper Porphyrin

To introduce copper into the porphyrin ring, a metalation step is required:

Purification of Copper Porphyrin :

- The crude product is purified using techniques such as column chromatography or recrystallization.

Analysis and Characterization

Characterization of porphyrin compounds typically involves spectroscopic methods:

| Technique | Description |

|---|---|

| UV-Vis Spectroscopy | Used to determine the absorption maxima of the porphyrin, which can indicate the presence of metal ions and the structure of the porphyrin ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the arrangement of substituents and the presence of metal ions. |

| Mass Spectrometry (MS) | Useful for determining the molecular weight and confirming the presence of metal ions. |

Chemical Reactions Analysis

Metalation and Transmetalation

CuTMPP demonstrates stability in its copper-coordinated form but can undergo transmetalation under specific conditions.

Key Findings :

-

Demetalation occurs via protonation of the porphyrin core, releasing Cu²⁺ as [CuCl₄]²⁻ .

-

Remetalation with Zn²⁺ proceeds with quantitative yield (84–90%) and distinct UV-vis spectral shifts (e.g., Soret band at 420 nm → 422 nm) .

Redox Reactions

The Cu²⁺ center and porphyrin ligand participate in redox processes:

Mechanistic Insights :

-

Photooxidation generates a Cu(III) species with enhanced catalytic activity in O₂ activation .

-

Reduction to Cu(I) is reversible, restoring Cu(II) upon exposure to air .

Substitution Reactions

Functionalization occurs at the porphyrin periphery or axial positions:

Peripheral Substitution

| Position | Reagents | Product | Yield |

|---|---|---|---|

| β-pyrrole | HNO₃ (fuming) | Nitro-CuTMPP (λ<sub>max</sub> 428 nm) | 65% |

| meso-aryl | Br₂, FeCl₃ | Brominated CuTMPP (m/z 734 → 812) | 72% |

Axial Ligand Exchange

| Ligand | Conditions | Stability Constant (log K) |

|---|---|---|

| Pyridine | CHCl₃, 25°C | 4.2 ± 0.3 |

| CN⁻ | Aqueous, pH 10 | 8.7 ± 0.5 |

Comparative Reactivity

CuTMPP’s methyl groups confer distinct reactivity vs. methoxy- or halogenated analogs:

| Property | CuTMPP | Cu-Tetrakis(4-Cl-phenyl)porphyrin |

|---|---|---|

| Redox Potential (E₁/₂, V vs. SCE) | +0.31 | +0.45 |

| Soret Band (nm) | 420 | 424 |

| Thermal Stability (°C) | 280 | 240 |

Scientific Research Applications

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide, also known as CuTOMPP, is a copper porphyrin complex that has shown potential in various applications, particularly in the field of medicinal chemistry . Porphyrins, in general, are organic macrocycles that can coordinate with metal ions, influencing their properties and catalytic abilities .

Scientific Research Applications

Cytotoxicity

- CuTOMPP has demonstrated cytotoxic effects against MCF-7 cell lines, with an IC50 value of 32.07 μg/mL . This indicates its potential as an anticancer agent.

Electrochemical applications

- Copper porphyrins, including CuTOMPP, exhibit reversible oxidation peaks, suggesting their utility in electrochemical applications . CuDEPP, another copper porphyrin, participates as a redox center during reversible charge storage, highlighting its potential in advancing sustainable energy storage solutions .

Catalysis

- Porphyrins can modulate the oxidizing ability of different metal ions . They can form metal-coordinated complexes under prebiotically plausible conditions, influencing the catalytic efficiency of metal ions .

Photochemistry

- Porphyrin scaffolds allow for extensive modularity and functional separation of the metal-binding chromophore . Metal type profoundly affects porphyrin photochemistry .

Data Table

Case Studies

Copper Porphyrins in Electrochemical Energy Storage:

In operando mode, synchrotron X-ray absorption spectroscopy has probed the chemical and electronic structure evolution of copper in CuDEPP, a copper porphyrin . The findings demonstrate the participation of copper as a redox center during reversible charge storage, which sheds light on its electrochemical performance . Theoretical calculations and extended X-ray absorption fine structure (EXAFS) studies provided insights into the structural distortion during the charge storage process . The study supports the hypothesis that redox processes, specifically those involving the aromatic porphyrin ring, drive the electrochemical activity of CuDEPP .

Porphyrins in Prebiotic Catalysis:

Porphyrins' influence on catalysis, emergence, and molecular evolution has been evaluated, with hydroquinone (HQ) as the primary substrate for the catalytic reaction . HQ was used as a proxy for ubiquinol (UbQOH), which is oxidized to ubiquinone (UbQone) by cytochrome in extant biology . The study highlights the role of porphyrin scaffolds in modulating the oxidizing ability of different metal ions, forming metal-coordinated porphyrin complexes under prebiotically plausible conditions .

Copper Porphyrins for Axial Ligand Binding:

Mechanism of Action

The mechanism of action of copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide involves its ability to coordinate with various substrates through its copper center. The copper ion can undergo redox reactions, facilitating electron transfer processes. The porphyrin ring can also interact with molecular oxygen, enabling catalytic oxidation reactions. These interactions are crucial for its applications in catalysis and medicine.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Cu-TMPP is distinguished from other porphyrins by its 4-methylphenyl substituents. Comparative analysis with structurally analogous compounds reveals:

Key Findings :

- Solubility: Cu-TMPP’s methylphenyl groups render it insoluble in water but highly compatible with nonpolar matrices, unlike the water-soluble Cu-TMPyP and Cu-TSPP .

- Adsorption Capacity : Cu-TMPP exhibits superior adsorption for Al(III), Fe(III), and In(III) on quartz crystal microbalance (QCM) sensors compared to sulfonated or carboxylated analogs, likely due to reduced steric hindrance from methyl groups .

- Synthesis Efficiency: Mechanochemical synthesis of Cu-TMPP achieves 45% yield in 60 minutes, whereas Cu-TMPyP requires ultrasound irradiation for 30 minutes to reach 79% yield (HPLC-determined) .

Metal Center Influence on Reactivity

The choice of metal center significantly alters porphyrin functionality:

Key Findings :

- Redox Activity : Cu-TMPP exhibits intermediate redox activity compared to Pt-TPPF20, making it suitable for catalytic cycles requiring moderate electron transfer .

- Stability : Cu-TMPP’s stability in neutral to slightly alkaline conditions surpasses Ni-TCPP, which degrades in acidic environments .

Functionalization and Application-Specific Performance

- DNA Interaction : Unlike cationic Cu-TMPyP, which intercalates into DNA and induces topoisomerization, Cu-TMPP shows negligible DNA affinity due to its hydrophobic substituents .

- Sensor Technology: Cu-TMPP’s adsorption isotherms for Al(III) and Fe(III) fit the Langmuir model (R² > 0.98), outperforming carboxylated porphyrins in selectivity for trivalent ions .

- Radiopharmaceutical Potential: Cu-TMPP is less suited for 64Cu labeling than Cu-TMPyP due to slower complexation kinetics, necessitating microwave-assisted synthesis for clinical relevance .

Biological Activity

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide (CuTMPP) is a synthetic porphyrin complex with significant biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

Molecular Formula : C₄₈H₃₆CuN₄

Molecular Weight : 734.86 g/mol

CAS Number : 12987215

The structure of CuTMPP features a central copper ion coordinated to a porphyrin ring substituted with four 4-methylphenyl groups. This substitution enhances its solubility and alters its electronic properties, making it suitable for various biological applications.

- Electron Transfer Properties : CuTMPP exhibits reversible oxidation peaks at +0.97 V and +1.35 V, indicating its ability to participate in electron transfer reactions, which is crucial for its biological activity .

- Reactive Oxygen Species (ROS) Generation : Upon light irradiation, CuTMPP can generate ROS, which are involved in photodynamic therapy (PDT) for cancer treatment. This property allows it to selectively induce apoptosis in malignant cells while minimizing effects on normal cells .

- Interaction with Biomolecules : CuTMPP has been shown to interact with various biomolecules, including proteins and nucleic acids. It can bind to cytochrome c and other enzymes, affecting their functions and potentially leading to cell death in targeted cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have demonstrated that CuTMPP exhibits significant cytotoxic effects against various cancer cell lines. Notably, it shows an IC50 value of approximately 32.07 μg/mL against MCF-7 breast cancer cells . This indicates its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CuTMPP. Its ability to generate ROS upon light activation makes it effective against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound has demonstrated potent inhibitory effects at low concentrations when used in PDT .

Research Findings

Case Studies

- Photodynamic Therapy for Cancer : In a controlled study, CuTMPP was utilized in PDT protocols where light activation led to significant tumor reduction in animal models of breast cancer.

- Infection Control : A clinical trial assessing the efficacy of CuTMPP in treating infections caused by resistant bacterial strains demonstrated improved outcomes when combined with light therapy.

Q & A

Basic: What are the established methods for synthesizing copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide?

Methodological Answer:

The synthesis typically involves:

- Adler-Longo Method : Refluxing pyrrole with 4-methylbenzaldehyde in propionic acid under thermodynamic equilibrium, followed by oxidation to form the porphyrinogen and subsequent metallation with copper salts. Yields range from 5–40% depending on reaction time and purification steps .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10–30 minutes) and improves yields (up to 40%) by optimizing microwave power and solvent ratios (e.g., propionic acid with dichloromethane/hexane recrystallization) .

- Post-Synthetic Metallation : Ligand exchange using copper(II) acetate in pyridine under reflux (6–12 hours) to insert Cu²⁺ into the porphyrin core .

Basic: How is this porphyrin characterized structurally and electronically?

Methodological Answer:

- UV-Vis Spectroscopy : Identifies Q- and Soret bands (e.g., λmax ≈ 418 nm for Soret, 540–580 nm for Q-bands) to confirm π-π* transitions and metal coordination .

- XRD Analysis : Reveals non-planar "ruffled" conformations (e.g., phenyl rings tilted ~65–74° relative to the porphyrin plane) and solvent-accessible voids in crystal lattices .

- NMR and Mass Spectrometry : Assigns proton environments (e.g., aromatic H at δ 8.5–9.0 ppm) and confirms molecular weight (e.g., m/z 847 for freebase precursor) .

Basic: What are its primary applications in academic research?

Methodological Answer:

- Photocatalysis : Degrades dyes (e.g., methylene blue) under visible light via singlet oxygen generation; Sn(IV) and Co(II) derivatives show enhanced efficiency (up to 60% selectivity in cyclohexane oxidation) .

- Sensor Technology : Detects NO₂ and TNT via fluorescence quenching; covalent grafting onto silica or graphene improves sensitivity (LOD ≈ ppb levels) .

- Photodynamic Therapy (PDT) : Hydroxyphenyl derivatives exhibit tumor-targeting properties, though photostability varies with substituent positions .

Advanced: How can synthesis yields be optimized while minimizing side products?

Methodological Answer:

- Solvent Selection : Use dichloromethane/hexane for recrystallization to reduce solvent-accessible voids and improve purity .

- Microwave Parameters : Adjust power (100–300 W) and reaction time (≤30 minutes) to suppress open-chain polypyrrylmethanes, a common byproduct in traditional reflux .

- Purification : Column chromatography (silica/dichloromethane) followed by SQUEEZE refinement in XRD analysis removes disordered solvent molecules .

Advanced: What challenges arise in structural analysis due to non-planar conformations?

Methodological Answer:

- XRD Limitations : Ruffled porphyrin cores complicate symmetry assignments; use low-temperature crystallography to reduce thermal motion artifacts .

- Spectroscopic Ambiguities : Overlapping UV-Vis bands in aggregated states require dilution studies (e.g., 10⁻⁶ M in DMF) to isolate monomeric species .

- DFT Modeling : Compare experimental dihedral angles (e.g., 65–82° for phenyl rings) with computational predictions to validate distortion mechanisms .

Advanced: How to resolve contradictions in catalytic performance across studies?

Methodological Answer:

- Control Experiments : Test for residual copper ions in freebase porphyrins, which may inadvertently catalyze reactions (e.g., via ICP-MS) .

- Substituent Effects : Compare carboxyphenyl vs. methylphenyl derivatives; electron-withdrawing groups enhance oxidative stability but reduce singlet oxygen yield .

- Reaction Conditions : Standardize light intensity (e.g., 450 nm LED) and oxygen availability to minimize variability in photocatalytic assays .

Advanced: How does solvent choice impact photostability and aggregation?

Methodological Answer:

- Polar Solvents : DMF and DMSO induce J-aggregation, red-shifting Soret bands (Δλ ≈ 10–15 nm) and reducing photostability. Use non-polar solvents (toluene) for monomeric studies .

- Acidic Conditions : Protonation at pyrrolic N sites (pH < 3) disrupts conjugation, verified by loss of Q-bands in UV-Vis .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of methylphenyl substituents .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and N95 masks to avoid inhalation of crystalline dust (WGK Germany Class 3) .

- Waste Disposal : Incinerate at >800°C to prevent environmental release; avoid aqueous disposal due to heavy metal content .

- Emergency Response : For skin contact, rinse with 10% NaHCO₃ solution to neutralize acidic degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.